4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid

Catalog No.
S2751585
CAS No.
1781349-46-9
M.F
C13H21NO4
M. Wt
255.314
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-...

CAS Number

1781349-46-9

Product Name

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.314

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)8-13(14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

FJRLVKNRIFNCIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)O

solubility

not available

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid, commonly referred to as Boc-PCA, is a bicyclic nitrogen-containing compound belonging to the spirocycle family. Its molecular formula is C13_{13}H21_{21}N2_{2}O4_{4} with a molecular weight of 255.31 g/mol. This compound features a tert-butoxycarbonyl (Boc) group, which is often employed as a protecting group in organic synthesis to prevent unwanted reactions. Boc-PCA appears as a white to off-white powder and has a melting point ranging from 112°C to 116°C, indicating its thermal stability and potential utility in various chemical applications .

Due to its stability and chiral properties. It can act as a chiral building block in the synthesis of spirocyclic compounds. The Boc group makes it particularly useful in protecting functional groups during multi-step syntheses. For instance, it can undergo hydrolysis under acidic conditions to release the carboxylic acid functionality, which can then participate in further reactions such as esterification or amidation .

Research has indicated that 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid exhibits several biological properties. It has demonstrated antibacterial, antifungal, and anticancer activities, along with the ability to inhibit the replication of the hepatitis C virus. Additionally, this compound has shown anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic applications .

The synthesis of Boc-PCA can be achieved through various methods:

  • Direct Reaction: One method involves the direct reaction of 3,5-dimethylpyrazole with tert-butyl 2-oxo-4-pentenoate.
  • Cyclization: Another approach includes the cyclization of 2-oxo-4-pentenoic acid diethylamide with 3,5-dimethylpyrazole.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Boc-PCA is primarily used as a chiral building block in organic synthesis and has applications in medicinal chemistry and pharmaceuticals. Its ability to act as a protecting group for carboxylic acids and amines makes it valuable in multi-step synthetic pathways. Furthermore, its unique structural features enable potential uses in materials science .

Studies on the interactions of Boc-PCA with various biological targets are ongoing. Its ability to inhibit viral replication suggests potential applications in antiviral drug development. Additionally, its antibacterial and antifungal properties warrant further exploration for use in treating infections caused by resistant strains of bacteria and fungi .

Several compounds share structural similarities with 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid:

Compound NameMolecular FormulaKey Features
4-Azaspiro[2.5]octane-7-carboxylic acidC13_{13}H21_{21}N2_{2}O3_{3}Lacks the tert-butoxycarbonyl group; used for similar applications
7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acidC19_{19}H24_{24}BrN2_{2}O5_{5}Contains a bromophenoxy substituent; enhances biological activity
4-Boc-4,7-diazaspiro[2.5]octaneC15_{15}H24_{24}N3_{3}O3_{3}Similar spirocyclic structure; different nitrogen content

Boc-PCA's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly its specific applications in organic synthesis and potential therapeutic uses .

XLogP3

1.5

Dates

Last modified: 04-14-2024

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